molecular formula C8H6F4O B1363404 (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol CAS No. 79538-03-7

(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

Cat. No. B1363404
CAS RN: 79538-03-7
M. Wt: 194.13 g/mol
InChI Key: PJCSTULKVNHEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MTP can be synthesized from tetrafluoro-1,4-benzenedimethanol through chlorination and hydrogenolysis. This process involves a two-step synthesis with a final yield of 95.4%, emphasizing the compound’s importance in chemical synthesis and its potential for large-scale production. Another method involves reacting 2,3,5,6-tetrafluoro-4-methylbenzoic acid with NaBH4 in ethylene glycol dimethyl ether, followed by a reaction with dimethyl sulfate .


Molecular Structure Analysis

The molecular formula of MTP is C8H6F4O . The InChI key, which is a unique identifier for chemical substances, is PJCSTULKVNHEGW-UHFFFAOYSA-N.

Scientific Research Applications

Synthesis of Tetrafluorobenzene Methanol

(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol, synthesized from tetrafluoro-1,4-benzenedimethanol through chlorination and hydrogenolysis, showcases high yields and efficiency. The process involves a two-step synthesis with a final yield of 95.4%, emphasizing the compound's importance in chemical synthesis and its potential for large-scale production (Qun, 2006).

Methanol as a Building Block in Synthesis

Methanol stands out as a versatile chemical compound, integral in producing complex structures such as acetic acid, methyl tertiary butyl ether, and dimethyl ether. Its role as a clean-burning fuel and in converting CO2 to methanol for reducing emissions highlights its environmental benefits. Moreover, methanol is a significant hydrogen source, with its production serving as an energy carrier for hydrogen storage (Dalena et al., 2018).

Utilization in Asymmetric Organic Synthesis

(2R,3R)-1,4-Dimethoxy-1,1,4,4-Tetraphenylbutane-2,3-Diol, with its diverse applications in asymmetric organic synthesis, emphasizes the role of (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol in this realm. The development of green chemistry-oriented synthetic methods further underscores the compound's significance in sustainable and eco-friendly chemical processes (Hu & Shan, 2020).

Methanol in Catalysis and Energy Technologies

The use of methanol in catalysis, specifically in N-methylation of amines and transfer hydrogenation of nitroarenes, underlines its potential in chemical synthesis and energy technologies. Its role as a hydrogen source and C1 synthon in these reactions highlights its versatility and utility in various industrial applications (Sarki et al., 2021).

Methanol in Oxidative Dehydrogenation Studies

Investigations into the catalytic oxidation of methanol using cationic palladium complexes offer insights into the mechanistic pathways of methanol utilization in industrial processes. The formation of methyl formate and 4-hydroxyphenyl formate as by-products further demonstrates methanol's reactivity and its potential in producing valuable industrial chemicals (Pearson & Waymouth, 2009).

properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCSTULKVNHEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370164
Record name (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

CAS RN

79538-03-7
Record name 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79538-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The following procedures were carried out in a 1 litre glass autoclave (working volume 350-500 mls) fitted with a dispersion agitator (1000 rpm). H2 gas was fed through a dip-pipe via a Buchi gas controller (Type 6002). The increase/decrease of the temperature is controlled by a Jelabo FP40 external heating/cooling bath. Methanol (362 g, water (6 g, 2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol (95.1 g 100% wt.), MgO (18.1 g and 5% palladium/carbon catalyst (0.8 g, 100 wt %; Type 58, provided by Johnson Matthey) were charged to the autoclave. The lid was sealed and the autoclave was initially purged with nitrogen to remove residual oxygen (nearly 0), then pressurized to 2.5 bar with hydrogen, and stirred. The pressure was maintained at 2.5 bar by the Buchi controller. The reaction temperature was controlled at 50° C. throughout the reaction by means of the external heating/cooling bath. The reaction was continued until the consumption of hydrogen ceased (typically 60 to 90 minutes). The residual pressure was released and the autoclave purged with nitrogen. The contents of the autoclave were discharged, followed by a small methanol (30 g wash. The spent catalyst and inorganic salts were removed and recovered by filtration. The filter cake was washed with a small amount of methanol (2×30 g. The filtrates and filter-cake washes were combined. On analysis, the reaction had produced 60.4 g of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with a yield of 89.4%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3,5,6-tetrafluoro-4-(bromomethyl)benzyl alcohol
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Reactant of Route 2
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol
Reactant of Route 6
(2,3,5,6-Tetrafluoro-4-methylphenyl)methanol

Citations

For This Compound
1
Citations
K Ujihara, T Mori, T Iwasaki, M Sugano… - Bioscience …, 2004 - jstage.jst.go.jp
(1R)-trans-Norchrysanthemic acid fluorobenzyl esters are synthesized and their structure-activity relationships are discussed. These esters show outstanding insecticidal activity against …
Number of citations: 102 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.